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molecular formula C15H17N7O B8486327 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No. B8486327
M. Wt: 311.34 g/mol
InChI Key: JEBJYXZBHNKYML-UHFFFAOYSA-N
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Patent
US08367658B2

Procedure details

A solution of 5-(6-chloropyrimidin-4-ylamino)pyrazine-2-carbonitrile (20 mg, 0.086 mmol), 4-(aminomethyl)tetrahydropyran (18 mg, 0.17 mmol), and triethylamine (0.02 mL, 0.13 mmol) in MeCN (0.2 mL) was heated to 145° C. for 30 minutes by microwave irradiation. The mixture was cooled and solvent was removed by evaporation. The crude material was redissolved in a mixture of dichloromethane (89%), MeOH (10%), 0.88 s.g. NH3 (1%) and adsorbed onto a solvent-conditioned Trikonex silica chromatography column. Elution with the same solvent mixture gave 5-(6-((tetrahydro-2H-pyran-4-yl)methylamino) pyrimidin-4-ylamino)pyrazine-2-carbonitrile as a yellow powder (11 mg, 41%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=2)[CH:3]=1.[NH2:17][CH2:18][CH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(N(CC)CC)C>CC#N>[O:22]1[CH2:23][CH2:24][CH:19]([CH2:18][NH:17][C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[N:10]=[CH:11][C:12]([C:15]#[N:16])=[N:13][CH:14]=3)[CH:3]=2)[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC=1N=CC(=NC1)C#N
Name
Quantity
18 mg
Type
reactant
Smiles
NCC1CCOCC1
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.2 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was redissolved in a mixture of dichloromethane (89%), MeOH (10%), 0.88 s
Duration
0.88 s
WASH
Type
WASH
Details
Elution with the same solvent mixture

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)CNC1=CC(=NC=N1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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